molecular formula C8H14N2O B1416734 5-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 1030419-95-4

5-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B1416734
CAS No.: 1030419-95-4
M. Wt: 154.21 g/mol
InChI Key: VRKIDYYMSITXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylbutyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C11H18N2O. It belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: One common method involves the condensation of hydrazine with appropriate ketones or aldehydes under acidic or basic conditions.

  • Reduction Reactions: Another approach is the reduction of pyrazolone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Hydrogenation: Catalytic hydrogenation of pyrazolone derivatives can also be employed to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and catalysts to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Methylbutyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives, each with unique chemical and physical properties.

Scientific Research Applications

5-(3-Methylbutyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

  • Industry: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 5-(3-Methylbutyl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

5-(3-Methylbutyl)-2,4-dihydro-3H-pyrazol-3-one is compared with other similar compounds, such as:

  • Pyrazolone Derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Isoamylpyrazine: This compound has a similar molecular structure but differs in its alkyl chain length and position.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

3-(3-methylbutyl)-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)3-4-7-5-8(11)10-9-7/h6H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKIDYYMSITXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
5-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
5-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
5-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
5-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
5-(3-methylbutyl)-2,4-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.